3-Bromo-5-chloro-2-fluoropyridine

Overview

Description

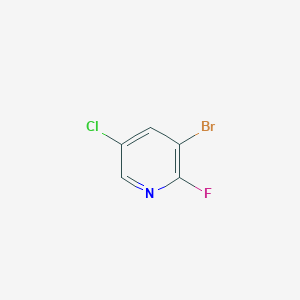

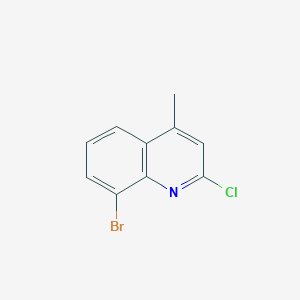

3-Bromo-5-chloro-2-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 .

Synthesis Analysis

The synthesis of similar compounds like 5-Bromo-2-chloropyridine has been reported in the literature. For instance, 5-Bromo-2-chloropyridine can be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 3rd position, a chlorine atom at the 5th position, and a fluorine atom at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds have been used in various reactions. For example, 5-Bromo-2-chloropyridine can undergo a palladium-catalyzed amination to form Amino-2-chloropyridine . It can also undergo a halogen-exchange reaction with anhydrous potassium fluoride to form 5-Bromo-2-fluoropyridine .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 204.0±35.0 °C . The compound has a molar refractivity of 36.9±0.3 cm3 and a polar surface area of 13 Å2 .Scientific Research Applications

Catalytic Amination

A key application of 3-Bromo-5-chloro-2-fluoropyridine derivatives involves chemoselective functionalization. For example, catalytic amination conditions can afford exclusive substitution products. This demonstrates the compound's utility in selective chemical synthesis, particularly in the context of halogen-rich intermediates for further chemical manipulations in medicinal chemistry research (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

Halogen-rich intermediates like this compound can be crucial in synthesizing pentasubstituted pyridines. These compounds are valuable as potential building blocks in medicinal chemistry, underscoring the significance of halopyridine isomers in diverse chemical syntheses (Wu, Porter, Frennesson, & Saulnier, 2022).

Structural Manifold Creation

The molecule serves as an intermediate in manufacturing processes, such as in the production of industrial pesticides. It can be converted into various pyridine derivatives, highlighting its versatility in creating different chemical structures (Schlosser & Bobbio, 2002).

Synthesis of Disubstituted Fluoropyridines

Another significant application is in the synthesis of disubstituted fluoropyridines and pyridones. This process involves reactions like Suzuki reactions and demonstrates the compound's role in generating structurally diverse pyridines, which are important in various chemical and pharmaceutical industries (Sutherland & Gallagher, 2003).

Radiosynthesis for Medical Imaging

This compound has applications in the radiosynthesis of fluoropyridines, which are used in medical imaging techniques like Positron Emission Tomography. This application underscores its role in developing diagnostic tools and advancing medical imaging technologies (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Safety and Hazards

The safety data sheet for 3-Bromo-5-chloro-2-fluoropyridine suggests that it should be handled with care. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental release, personal precautions and protective equipment should be used, and the area should be evacuated .

Future Directions

While specific future directions for 3-Bromo-5-chloro-2-fluoropyridine are not mentioned in the search results, similar compounds have been used in various fields. For instance, fluoropyridines have been used in the development of new agricultural products, pharmaceuticals, and advanced materials . They have also been used as precursors of organometallic catalysts .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 3-bromo-5-chloro-2-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The physical and chemical properties of the compound, such as its density (18±01 g/cm3), boiling point (2040±350 °C at 760 mmHg), and molecular weight (210432) can influence its pharmacokinetic properties .

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action may result in the production of these compounds, which can have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature . In the event of a spill, it should be cleaned up immediately to prevent it from entering drains or water courses . Personal protective equipment should be worn when handling this compound to prevent inhalation and contact with skin and eyes .

properties

IUPAC Name |

3-bromo-5-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHJIEHQWOYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)

![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)

![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)

![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)